1'-(4-chlorobenzyl)-1,4'-bipiperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1'-(4-Chlorobenzyl)-1,4'-bipiperidine involves multiple steps including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. These processes are crucial for constructing the complex molecular architecture characteristic of this class of compounds (Wu et al., 2022).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common techniques used to elucidate the molecular structure of related compounds. These studies reveal details about geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing a comprehensive understanding of the molecule's spatial configuration and electronic properties (Wu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 1'-(4-Chlorobenzyl)-1,4'-bipiperidine often result in the formation of products with significant biological activity. These reactions include interactions with proteins and enzymes, highlighting the compound's relevance in biological contexts (Zhou et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and phase transitions, are determined using various spectroscopic and analytical techniques. Understanding these properties is essential for predicting the compound's behavior in different environments and for potential applications in materials science (Bator et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Electrochemical studies and DFT calculations provide insights into the oxidation processes and the stability of cation-radicals formed during reactions, which are crucial for understanding the compound's chemical behavior (Kagan et al., 2009).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMIRQOSMIXFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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